molecular formula C15H15N3O3 B5625450 1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinolin-4(1H)-one

1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinolin-4(1H)-one

Cat. No. B5625450
M. Wt: 285.30 g/mol
InChI Key: IKEJJIBWMNOBFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to our compound of interest typically involves strategies for creating the oxadiazole ring and integrating it with the quinolinone framework. A novel synthesis approach for related molecules uses one-pot strategies for C–C and C–N bond formation, leveraging eco-friendly protocols involving water as a solvent and avoiding metal catalysts, showcasing operational simplicity and mild reaction conditions (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often includes a quinolinone core modified with various substituents, including oxadiazole rings. These structures are elucidated using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, enabling detailed insights into their molecular frameworks and the spatial arrangement of atoms (Chimichi, Boccalini, & Matteucci, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound's functional groups, such as the oxadiazole and quinolinone rings, include nucleophilic substitutions, condensations, and cyclizations. These reactions are pivotal for the synthesis of analogs with potential biological activities. The presence of these functional groups influences the compound’s reactivity and interaction with biological targets (Sarkar et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's application in various fields (Godhani et al., 2013).

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and potential for further functionalization, are significantly influenced by the compound’s molecular architecture. Studies focusing on the reactivity of the oxadiazole and quinolinone moieties reveal their potential for engaging in diverse chemical transformations, enabling the synthesis of a wide array of derivatives with varied biological activities (Rahn et al., 2009).

properties

IUPAC Name

1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-7-13(19)11-5-3-4-6-12(11)18(10)8-15-16-14(9-20-2)17-21-15/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEJJIBWMNOBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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